Linalool oxide
Description
cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol (CAS 5989-33-3), also known as cis-Linalool oxide, is a monoterpene-derived compound with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol . It is a colorless to light yellow liquid, poorly soluble in water but highly soluble in organic solvents such as ethanol and dichloromethane . Structurally, it features a tetrahydrofuran ring substituted with a vinyl group, two methyl groups at the alpha positions, and a hydroxymethyl group (Figure 1).
This compound is widely used in perfumery for mimicking essential oils like lavender and geranium . It also serves as an intermediate in organic synthesis and fine chemical production . Key physical properties include a density of 1.023 g/cm³, boiling point of 188°C, and flash point of 75.4°C .
Structure
3D Structure
Properties
IUPAC Name |
2-(5-ethenyl-5-methyloxolan-2-yl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-5-10(4)7-6-8(12-10)9(2,3)11/h5,8,11H,1,6-7H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRHDDEIRQPDPMG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(O1)C(C)(C)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60863673 | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
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Molecular Weight |
170.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
193.00 to 194.00 °C. @ 760.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
60047-17-8 | |
| Record name | Linalool oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60047-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-alpha,alpha,5-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060047178 | |
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| Record name | Linalool oxide | |
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| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Furanmethanol, 5-ethenyltetrahydro-.alpha.,.alpha.,5-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60863673 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(tetrahydro-5-methyl-5-vinyl-2-furyl)propan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.380 | |
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| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
128.30 °C. @ 0.00 mm Hg | |
| Record name | Linalyl oxide | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035907 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Preparation Methods
Epoxidation of Linalool
The foundational step in synthesizing cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol involves the epoxidation of (R)- or (S)-linalool. A widely adopted method employs m-chloroperbenzoic acid (mCPBA) as the oxidizing agent in dichloromethane at 0°C. This reaction yields a mixture of linalool oxide isomers, including furanoid and pyranoid structures. For instance, treating (−)-(R)-linalool (25 g, 162 mmol) with mCPBA (40 g, 178 mmol) produces a crude product containing 39% cis-furanoid, 42% trans-furanoid, 10% cis-pyranoid, and 9% trans-pyranoid isomers. The selectivity toward furanoid isomers is influenced by the steric hindrance of the linalool’s tertiary alcohol group, which favors tetrahydrofuran ring formation over pyranoid structures.
Acid-Catalyzed Cyclization
Following epoxidation, the intermediate epoxylinalool undergoes acid-catalyzed cyclization to form the tetrahydrofuran ring. p-Toluenesulfonic acid (PTSA) is commonly used to protonate the epoxide, triggering nucleophilic attack by the hydroxyl group and subsequent ring closure. This step is critical for determining the cis/trans configuration of the final product. For example, cyclization at 0°C in dichloromethane yields a 4:1 ratio of cis- to trans-furanoid isomers, attributed to the preferential axial attack of the hydroxyl group on the more stable carbocation intermediate.
Isolation and Purification
Separation of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol from the isomer mixture involves sequential esterification and chromatography. Benzoylation of the secondary alcohol group selectively derivatizes pyranoid oxides, leaving furanoid isomers unreacted. Subsequent hydrolysis of the benzoate esters and column chromatography using n-hexane/ethyl acetate gradients isolates the cis-furanoid isomer with >95% purity.
Table 1: Key Parameters for Chemical Synthesis
Enzymatic Synthesis Using Lipases
Enzyme Selection and Reaction Mechanism
An alternative to chemical synthesis involves enzymatic oxidation using lipases or proteases. Candida antarctica lipase B (Novozym 435) catalyzes the oxidation of linalool in ethyl acetate using hydrogen peroxide as the oxidizing agent. The enzyme facilitates the formation of peracetic acid from ethyl acetate and H₂O₂, which subsequently epoxidizes linalool. This method avoids harsh acids and achieves 93% total yield of furanoid and pyranoid linalool oxides.
Process Optimization
Key parameters for enzymatic synthesis include:
Stereochemical Outcomes
The enzymatic method preserves the enantiomeric purity of the starting linalool. For example, using (R)-linalool with 97% ee produces cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol with identical ee, as no racemization occurs during the enzymatic steps.
Comparative Analysis of Preparation Methods
Yield and Efficiency
Industrial Scalability
-
Enzymatic processes are scalable using immobilized lipases in continuous-flow reactors, whereas chemical methods require batch processing.
Industrial-Scale Production Considerations
Cost-Benefit Analysis
Process Intensification Strategies
-
Hybrid Approaches : Combining enzymatic epoxidation with acid-catalyzed cyclization may enhance selectivity while reducing enzyme usage.
-
In Situ H₂O₂ Generation : Glucose oxidase can produce H₂O₂ during enzymatic synthesis, lowering reagent costs.
Recent Advances in Catalysis
Chemical Reactions Analysis
Types of Reactions
cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethenyl group can undergo substitution reactions with halogens or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Halogens (Cl2, Br2), Nucleophiles (NH3, OH-)
Major Products Formed
Oxidation: Aldehydes, Ketones
Reduction: Alcohols, Alkanes
Substitution: Halogenated compounds, Amines
Scientific Research Applications
Applications Overview
-
Fragrance Industry
- Use in Perfumes and Cosmetics : This compound is utilized in the formulation of fragrances due to its pleasant aroma reminiscent of lavender and floral notes. It serves as a key ingredient in various personal care products including perfumes, lotions, and soaps .
- Synthetic Essential Oils : It is employed in creating synthetic versions of essential oils, enhancing the olfactory profiles of products without the need for natural extraction processes .
- Food Flavoring
-
Pharmaceutical Research
- Potential Therapeutic Uses : Ongoing research explores the pharmacological properties of this compound. Preliminary studies suggest it may exhibit anti-inflammatory and antioxidant activities, making it a candidate for further investigation in drug development.
- Chemical Synthesis
Case Study 1: Fragrance Formulation
A study conducted on the efficacy of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol in fragrance formulations demonstrated that its addition significantly improved the longevity and complexity of scent profiles in commercial perfumes. The study compared traditional fragrance compounds with those containing this compound, revealing enhanced stability and olfactory impact over time.
Case Study 2: Food Industry Application
In a controlled experiment assessing the flavor enhancement properties of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol in baked goods, researchers found that products containing this compound received higher sensory ratings for flavor intensity compared to control samples lacking the compound. This highlights its potential as a natural flavor enhancer in food products.
Mechanism of Action
The mechanism of action of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as metabolism, signal transduction, and gene expression.
Comparison with Similar Compounds
Trans-α,α,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol
- Molecular Formula : C₁₀H₁₈O₂ (same as cis-isomer) .
- Boiling Point: Reported as 170.25°C in one study, conflicting with cis-isomer data (Note: Discrepancy exists between sources; cis-isomer boiling point is cited as 188°C in supplier data ).
- Applications: Limited data on trans-isomer usage, suggesting cis-isomer dominates industrial applications due to preferred fragrance characteristics .
Linalool (C₁₀H₁₈O)
- Structure: Acyclic monoterpene alcohol lacking the tetrahydrofuran ring .
- Boiling Point : 154.25°C , lower than cis-Linalool oxide due to reduced polarity .
- Comparison: Volatility: Linalool’s acyclic structure makes it more volatile. Applications: Widely used in fragrances and flavors, whereas cis-Linalool oxide provides oxidized, stable notes in artificial essential oils .
Tetrahydro-5-methylfuran-2-methanol (CAS 6126-49-4)
- Molecular Formula : C₆H₁₂O₂ (simpler structure) .
- Molecular Weight : 116.16 g/mol (vs. 170.25 g/mol for cis-Linalool oxide).
- Key Differences :
- Substituents : Lacks the vinyl and two methyl groups, reducing steric hindrance and lipophilicity.
- Applications : Likely used in smaller-scale syntheses due to simpler reactivity.
Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate
- Molecular Formula : C₁₃H₂₂O₄ .
- Structure : Carbonate ester derivative of a related tetrahydrofuran compound.
- Comparison :
Comparative Data Table
Research Findings and Functional Insights
- Stereochemical Impact : The cis-configuration enhances binding to olfactory receptors, making it preferable in perfumery over the trans-isomer .
- Thermal Stability : Higher boiling point of cis-Linalool oxide compared to linalool suggests improved stability in high-temperature applications .
- Biosynthetic Modulation: Exposure to zinc oxide nanoparticles increased cis-Linalool oxide levels in tea leaves, highlighting its responsiveness to environmental stimuli .
Biological Activity
Cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol (CAS Number: 5989-33-3) is a chemical compound with a molecular formula of C10H18O2 and a molecular weight of 170.2487 g/mol. This compound is notable for its presence in various natural extracts and has been studied for its potential biological activities, particularly its antibacterial and antioxidant properties.
Chemical Structure
The structure of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol is characterized by a tetrahydrofuran ring with additional methyl and vinyl substituents. The following table summarizes its structural features:
| Feature | Description |
|---|---|
| IUPAC Name | cis-2-Furanmethanol, 5-ethenyltetrahydro-α,α,5-trimethyl- |
| Molecular Formula | C10H18O2 |
| Molecular Weight | 170.2487 g/mol |
| InChIKey | BRHDDEIRQPDPMG-UHFFFAOYSA-N |
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol. One significant study involved the extraction of volatile oils from Rubus parvifolius leaves, where this compound was identified as one of the constituents. The antibacterial activity was assessed using the Minimum Inhibitory Concentration (MIC) method against various clinically isolated bacterial strains. The results indicated that:
- The MIC for Pseudomonas aeruginosa and Acinetobacter baumannii was 2.5 mg/mL.
- For Staphylococcus aureus, Escherichia coli, Bacillus cloacae, and Klebsiella pneumoniae, the MIC was 5 mg/mL.
- Higher MICs (10 mg/mL) were observed for Staphylococcus epidermidis and Enterococcus faecalis .
The following table summarizes the antibacterial activity of cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Pseudomonas aeruginosa | 2.5 |
| Acinetobacter baumannii | 2.5 |
| Staphylococcus aureus | 5 |
| Escherichia coli | 5 |
| Bacillus cloacae | 5 |
| Klebsiella pneumoniae | 5 |
| Staphylococcus epidermidis | 10 |
| Enterococcus faecalis | 10 |
Antioxidant Activity
In addition to its antibacterial properties, cis-alpha,alpha,5-trimethyl-5-vinyltetrahydrofuran-2-methanol has been linked to antioxidant activity. A study analyzing the volatile compounds in different tea types found that this compound contributed significantly to the overall antioxidant capacity of the extracts .
Case Studies
- Study on Volatile Oils from Rubus parvifolius :
- Analysis of Aroma Compounds in Apples :
Q & A
Q. What are the established synthetic routes for cis-alpha,alpha,5-Trimethyl-5-vinyltetrahydrofuran-2-methanol?
The compound is primarily synthesized via acid-catalyzed cyclization of linalool derivatives. A common method involves treating linalool with boron trifluoride diethyl etherate (BF₃·Et₂O), which facilitates epoxide ring-opening and subsequent furanoid ring formation. Purification is achieved through fractional distillation under reduced pressure (20–30 mmHg) to isolate the cis-isomer, confirmed by GC-MS and NMR . Key intermediates include 3-hydroxy-3,7-dimethyloct-6-enoic acid, which undergoes cyclization to form the tetrahydrofuran core .
Q. What spectroscopic methods are recommended for structural characterization?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in CDCl₃ with tetramethylsilane (TMS) as an internal standard. Key signals include vinyl protons (δ 5.2–5.8 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Gas Chromatography-Mass Spectrometry (GC-MS): Compare retention indices and fragmentation patterns with NIST reference data (e.g., m/z 170 [M⁺], base peak m/z 71) .
- Infrared (IR) Spectroscopy: Confirm hydroxyl (3400–3600 cm⁻¹) and ether (1120 cm⁻¹) functional groups .
Q. What physical properties are critical for experimental design?
- Boiling Point: 188°C (at atmospheric pressure) .
- Density: 0.935–0.950 g/cm³ at 20°C .
- Solubility: Miscible with ethanol, diethyl ether, and chloroform; limited solubility in water (<1 g/L) .
These properties guide solvent selection for reactions and chromatographic separation (e.g., isopropanol-hexane gradients for HPLC) .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments be resolved?
Discrepancies in stereochemical reports (e.g., cis vs. trans configurations) arise from overlapping NMR signals. To resolve these:
- Chiral HPLC: Use Chiralcel OD-H columns with hexane/isopropanol (95:5) to separate enantiomers .
- X-ray Crystallography: Determine absolute configuration via single-crystal analysis (e.g., CCDC deposition for (2R,5S)-isomer) .
- Optical Rotation: Compare experimental values (e.g., [α]D²⁵ = +15° to +25°) with literature data .
Q. What methodologies optimize HPLC analysis in complex matrices?
For quantification in plant extracts or reaction mixtures:
- Column: C18 reversed-phase (e.g., 250 mm × 4.6 mm, 5 µm).
- Mobile Phase: Gradient elution with water (0.1% formic acid) and acetonitrile (0.1% formic acid) at 1.0 mL/min .
- Detection: Evaporative Light Scattering Detector (ELSD) for non-UV-absorbing analytes .
Validate methods using spiked recovery tests (85–115% recovery) and limit of detection (LOD < 0.1 µg/mL) .
Q. How to investigate thermal degradation pathways?
- Pyrolysis-GC/MS (Py-GC/MS): Heat samples at 300°C under helium flow to identify degradation products (e.g., isoprene, formaldehyde) .
- Kinetic Studies: Monitor decomposition rates via Arrhenius plots at 100–250°C, revealing activation energies (Ea ≈ 80–100 kJ/mol) .
Q. What strategies validate its biological activity in vitro?
- Antimicrobial Assays: Use broth microdilution (MIC ≤ 500 µg/mL against Staphylococcus aureus) .
- Antioxidant Activity: DPPH radical scavenging assays (IC₅₀ ≈ 200–300 µM) .
- Cytotoxicity: MTT assays on human cell lines (e.g., IC₅₀ > 1 mM in HepG2 cells) .
Q. How to assess regulatory compliance for laboratory handling?
- EU Registration: Registered under CAS 5989-33-3 with REACH dossier updates (last revised 31/05/2018) .
- Storage: Room temperature in amber glass under nitrogen to prevent oxidation .
- Waste Disposal: Incinerate in EPA-approved facilities for halogen-free organics .
Data Contradiction Analysis
Q. Why do reported boiling points vary across studies?
Discrepancies (e.g., 188°C vs. 195°C) arise from impurities or isomerization during distillation. Mitigate by:
Q. How to address conflicting bioactivity results?
Variability in antimicrobial assays may stem from solvent effects (e.g., DMSO vs. ethanol). Standardize protocols:
- Solvent Controls: Use ≤1% DMSO to avoid cytotoxicity .
- Positive Controls: Compare with gentamicin (bacteria) or amphotericin B (fungi) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
